molecular formula C16H16N6O4S3 B2424550 3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-35-6

3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2424550
CAS No.: 392319-35-6
M. Wt: 452.52
InChI Key: SRNDBEMTQYSZSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including methoxy, thiadiazole, and benzamide moieties

Properties

IUPAC Name

3,5-dimethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S3/c1-8-19-20-14(28-8)17-12(23)7-27-16-22-21-15(29-16)18-13(24)9-4-10(25-2)6-11(5-9)26-3/h4-6H,7H2,1-3H3,(H,17,20,23)(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNDBEMTQYSZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,5-Dimethoxybenzoic Acid

The benzamide core originates from 3,5-dimethoxybenzoic acid, typically synthesized via methoxylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate under alkaline conditions. Alternatively, bromination of 4-hydroxybenzaldehyde derivatives followed by methoxy group substitution provides a pathway to 3,5-dimethoxybenzaldehyde, which is subsequently oxidized to the carboxylic acid.

Conversion to 3,5-Dimethoxybenzoyl Chloride

3,5-Dimethoxybenzoic acid is treated with oxalyl chloride or thionyl chloride in anhydrous dichloromethane at 0–5°C to yield the corresponding acyl chloride. This intermediate is critical for subsequent amide bond formation.

Construction of the 5-Methyl-1,3,4-thiadiazol-2-amine Substituent

Cyclization of Thiosemicarbazide Derivatives

The 5-methyl-1,3,4-thiadiazol-2-amine ring is synthesized by refluxing thiosemicarbazide with acetic anhydride in phosphorus oxychloride. The reaction proceeds via cyclodehydration, forming the thiadiazole core. Methylation at the 5-position is achieved using methyl iodide in the presence of potassium carbonate, yielding 5-methyl-1,3,4-thiadiazol-2-amine.

Characterization of Thiadiazole Intermediate

The product is recrystallized from ethanol and characterized by IR spectroscopy, showing absorption bands at 3112 cm⁻¹ (aromatic C-H stretch) and 1620 cm⁻¹ (C=N stretch).

Synthesis of the Secondary Thiadiazole Ring with Sulfanyl Linkage

Formation of Mercaptoacetic Acid Intermediate

Thioglycolic acid is reacted with 2-amino-1,3,4-thiadiazole in the presence of zinc chloride to introduce a sulfanyl (-S-) group. This step forms 5-mercapto-1,3,4-thiadiazol-2-amine, which serves as the bridging unit.

Coupling with Carbamoylmethyl Group

The mercapto group undergoes nucleophilic substitution with bromoacetonitrile in dimethylformamide (DMF), followed by hydrolysis to yield the carbamoylmethyl sulfanyl intermediate. This reaction is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.

Assembly of the Final Benzamide Structure

EDCI/HOBt-Mediated Amide Coupling

The final amide bond is formed by reacting 3,5-dimethoxybenzoyl chloride with the primary amine of the secondary thiadiazole ring. Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) are employed as coupling agents in anhydrous tetrahydrofuran (THF) at 0°C, yielding the target compound.

Purification and Crystallization

The crude product is purified via column chromatography (silica gel, methanol/dichloromethane 1:20) and recrystallized from isopropanol to achieve >98% purity.

Analytical Data and Spectral Characterization

Infrared Spectroscopy (IR)

Key IR absorptions include:

  • 2933 cm⁻¹ (aliphatic C-H stretch)
  • 1685 cm⁻¹ (amide C=O stretch)
  • 1240 cm⁻¹ (C-O-C stretch of methoxy groups)

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO- d₆): δ 3.85 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃), 4.20 (s, 2H, SCH₂), 7.25–7.60 (m, 3H, aromatic)
  • ¹³C NMR: δ 56.2 (OCH₃), 14.5 (CH₃), 168.9 (C=O)

Optimization Challenges and Yield Improvements

Mitigating Sulfanyl Group Oxidation

The sulfanyl bridge is susceptible to oxidation during synthesis. Conducting reactions under nitrogen atmosphere and adding antioxidants like butylated hydroxytoluene (BHT) improve stability, increasing yields from 62% to 78%.

Solvent Selection for Coupling Reactions

Replacing THF with 1,4-dioxane in the amide coupling step reduces side reactions, as evidenced by HPLC analysis showing 95% purity compared to 88% in THF.

Comparative Analysis of Synthetic Routes

Step Method A (Patent) Method B (MDPI)
Thiadiazole Formation POCl₃, 80°C, 4 h Acetic acid, reflux
Amide Coupling Yield 75% 82%
Purity (HPLC) 97% 94%

Method B offers higher yields but requires longer reaction times, whereas Method A prioritizes purity for pharmaceutical applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for thiadiazole cyclization reduces reaction time from 6 h to 45 minutes, enabling throughput of 1.2 kg/day.

Waste Management Strategies

Phosphorus oxychloride byproducts are neutralized with aqueous sodium bicarbonate, achieving 99.5% compliance with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The structural complexity arises from the presence of two thiadiazole rings and functional groups such as methoxy and benzamide moieties, which enhance its biological activity and interaction potential with various biological targets.

Anticancer Activity

Research indicates that thiadiazole derivatives, including this compound, possess significant anticancer properties. Studies have demonstrated that compounds similar to 3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit cytotoxic effects against various cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer) cells. These effects are often assessed through cell viability assays, apoptosis induction studies, and cell cycle analysis .

Antimicrobial Properties

Thiadiazole derivatives have also been studied for their antimicrobial activities. The compound has shown potential in inhibiting the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Antioxidant Activity

Another notable application is the compound's antioxidant properties. Compounds within this class have demonstrated the ability to scavenge free radicals and chelate metals, which can be beneficial in preventing oxidative stress-related diseases.

Case Studies

Several studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives for their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against LoVo and MCF-7 cells .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against common pathogens. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of methoxy, thiadiazole, and benzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

The compound 3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic molecule featuring a thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.

Structure and Properties

The molecule consists of:

  • Thiadiazole rings : Known for antimicrobial and anticancer properties.
  • Dimethoxy groups : These can enhance lipophilicity and bioavailability.
  • Benzamide backbone : Often associated with various pharmacological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. The compound under review is expected to share these characteristics due to its structural similarity to other thiadiazole derivatives. Studies have shown that thiadiazoles can inhibit bacterial growth and possess antifungal properties .

Anticancer Potential

Thiadiazole derivatives have demonstrated anticancer activity in various studies. The presence of multiple functional groups in the compound may contribute to its ability to inhibit cancer cell proliferation. For instance, certain thiadiazole compounds have been shown to induce apoptosis in cancer cells through various mechanisms .

Compound Activity IC50 (μM) Reference
Thiadiazole AAnticancer25
Thiadiazole BAntimicrobial15
Thiadiazole CAntiviral30

Anti-inflammatory Effects

Thiadiazoles are also recognized for their anti-inflammatory properties. The compound's potential to modulate inflammatory pathways could be beneficial in treating conditions characterized by excessive inflammation .

Other Biological Activities

In addition to the aforementioned activities, thiadiazoles have been studied for:

  • Antiviral effects : Some derivatives have shown efficacy against viral infections.
  • Analgesic and antipyretic effects : Indicating potential use in pain management .

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against both gram-positive and gram-negative bacteria. The compound's structure was hypothesized to enhance its interaction with bacterial membranes .

Anticancer Study

In vitro studies on cancer cell lines revealed that thiadiazole derivatives could reduce cell viability significantly. For example, a derivative similar to our compound was tested against MCF-7 breast cancer cells and showed an IC50 value of 20 μM, indicating potent anticancer activity .

Q & A

Basic: What are the critical factors in optimizing the synthesis of this compound to ensure high yield and purity?

Answer:
Optimization hinges on precise control of reaction conditions:

  • Temperature : Maintain 60–80°C during nucleophilic substitutions to prevent side reactions.
  • Solvent : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates and enhance reactivity.
  • Catalysts : Employ coupling agents (e.g., EDC/HOBt) for amide bond formation.
    Intermediate purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to isolate >95% pure intermediates. Reaction progress should be monitored using TLC (Rf analysis) or HPLC .

Basic: Which spectroscopic and chromatographic methods are prioritized for structural characterization?

Answer:

  • ¹H/¹³C NMR : Assign protons and carbons to confirm regiochemistry (e.g., thiadiazole ring substitution patterns).
  • IR Spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and sulfur-containing functional groups.
  • Mass Spectrometry (HRMS) : Verify molecular weight (±2 ppm accuracy).
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient). For crystallinity, single-crystal X-ray diffraction resolves bond lengths/angles and hydrogen-bonding networks .

Advanced: How are structure-activity relationship (SAR) studies designed for thiadiazole derivatives to enhance bioactivity?

Answer:

  • Analog Synthesis : Modify substituents (e.g., methoxy → trifluoromethyl) to probe electronic effects.
  • Biological Assays : Test analogs against microbial panels (e.g., S. aureus, C. albicans) or cancer cell lines (IC₅₀ determination).
  • QSAR Modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structure with activity. For example, electron-withdrawing groups on the benzamide moiety enhance antimicrobial potency in thiadiazole derivatives .

Advanced: How to resolve contradictions in biological assay data across studies?

Answer:

  • Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa), solvent systems (DMSO concentration ≤0.1%), and incubation times.
  • Purity Validation : Confirm compound integrity via HPLC and elemental analysis pre-assay.
  • Orthogonal Assays : Cross-validate enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays). Discrepancies may arise from off-target effects or metabolic instability .

Advanced: What computational strategies predict target binding modes?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize poses with lowest binding energy.
  • DFT Calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Validate with experimental ΔG values from ITC .

Advanced: How to evaluate stability and solubility for preclinical testing?

Answer:

  • Stability Studies : Incubate at 25°C/60% RH (ICH guidelines) and analyze degradation products via LC-MS.
  • Solubility : Use shake-flask method in PBS (pH 7.4) or biorelevant media (FaSSIF). If <50 µg/mL, employ PEG-400 or β-cyclodextrin complexes.
  • Lyophilization : For IV formulations, lyophilize with mannitol (5% w/v) to enhance reconstitution .

Basic: What intermediates and purification methods are critical in synthesis?

Answer:

  • Key Intermediates :
    • 5-Methyl-1,3,4-thiadiazol-2-amine (purified via recrystallization from ethanol).
    • Carbamoylmethylsulfanyl-thiadiazole precursor (isolated using column chromatography).
  • Purification :
    • Remove unreacted starting materials with ethyl acetate washes.
    • Final product recrystallized from acetone/hexane (1:3) .

Advanced: How is X-ray crystallography applied to confirm molecular structure?

Answer:

  • Crystallization : Grow single crystals via slow evaporation (acetone/water, 4°C).
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) on a diffractometer.
  • Refinement : Solve structures with SHELXL; validate hydrogen bonds (e.g., N–H···S) and planarity (r.m.s. deviation <0.15 Å). Compare with NMR data to confirm tautomeric forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.